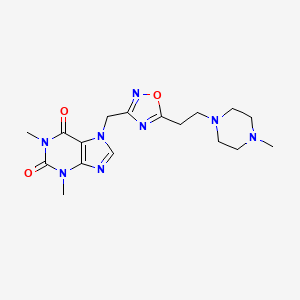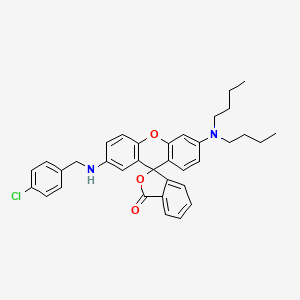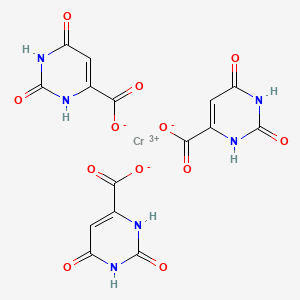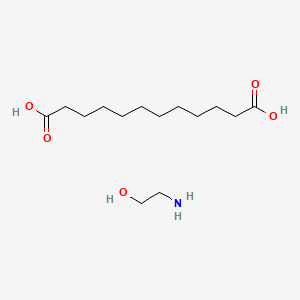
Einecs 282-287-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecanedioic acid, compound with 2-aminoethanol, can be synthesized through the reaction of dodecanedioic acid with 2-aminoethanol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of dodecanedioic acid, compound with 2-aminoethanol, involves large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanedioic acid, compound with 2-aminoethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Dodecanedioic acid, compound with 2-aminoethanol, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mecanismo De Acción
The mechanism by which dodecanedioic acid, compound with 2-aminoethanol, exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact mechanisms are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to dodecanedioic acid, compound with 2-aminoethanol, include:
Dodecanedioic acid: The parent compound, which is used in the synthesis of the target compound.
2-Aminoethanol: Another reactant used in the synthesis.
Other amino acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
What sets dodecanedioic acid, compound with 2-aminoethanol, apart from similar compounds is its unique combination of properties, which make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness .
Propiedades
Número CAS |
84145-60-8 |
|---|---|
Fórmula molecular |
C14H29NO5 |
Peso molecular |
291.38 g/mol |
Nombre IUPAC |
2-aminoethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2 |
Clave InChI |
QPTBLKXIIYJZBP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


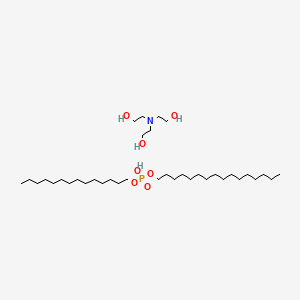
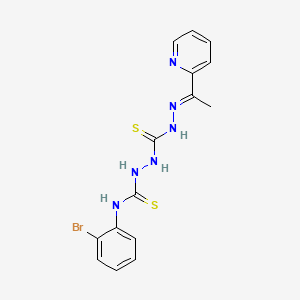
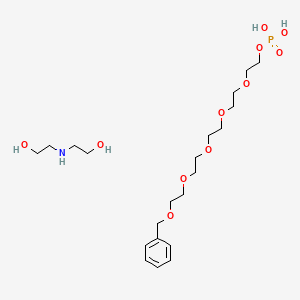
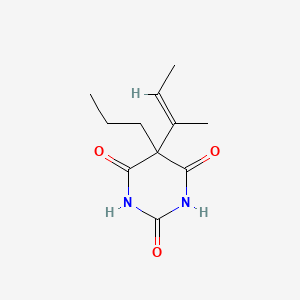
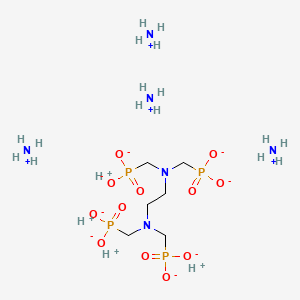
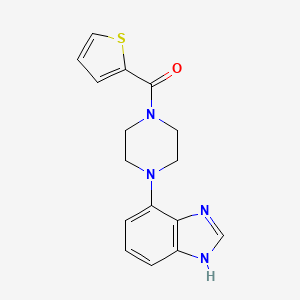
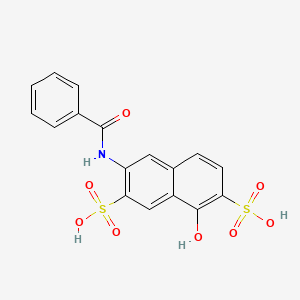
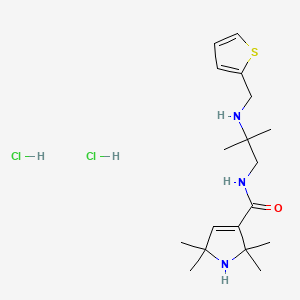
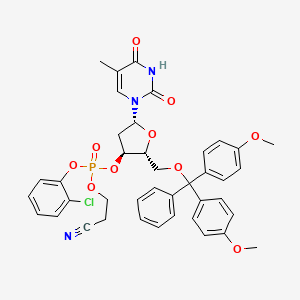
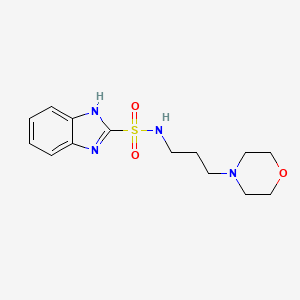
![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)
